Cas no 765248-59-7 (rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine is a chiral cyclopropylamine derivative featuring a substituted phenyl ring with fluoro and methoxy functional groups. Its stereochemistry and structural rigidity make it a valuable intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting central nervous system (CNS) disorders. The cyclopropane ring enhances metabolic stability, while the electron-withdrawing fluoro and electron-donating methoxy groups influence its binding affinity and selectivity. This compound is synthesized under controlled conditions to ensure high enantiomeric purity, making it suitable for research in medicinal chemistry and drug development. Its well-defined stereocenters and functional group compatibility allow for further derivatization in the design of novel therapeutics.
rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine structure
765248-59-7 structure
Product Name:rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine
CAS No:765248-59-7
MF:C10H12FNO
MW:181.206786155701
CID:5866561
PubChem ID:94827292
Update Time:2025-05-25

rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • EN300-1766429
    • 765248-59-7
    • rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine
    • Inchi: 1S/C10H12FNO/c1-13-10-3-2-6(11)4-8(10)7-5-9(7)12/h2-4,7,9H,5,12H2,1H3/t7-,9+/m0/s1
    • InChI Key: NRNJKHXKNMRFKM-IONNQARKSA-N
    • SMILES: FC1C=CC(=C(C=1)[C@@H]1C[C@H]1N)OC

Computed Properties

  • Exact Mass: 181.090292168g/mol
  • Monoisotopic Mass: 181.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 35.2Ų

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rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine Related Literature

Additional information on rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine

Comprehensive Overview of rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine (CAS No. 765248-59-7)

The compound rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine (CAS No. 765248-59-7) is a chiral cyclopropylamine derivative that has garnered significant interest in pharmaceutical and chemical research due to its unique structural features and potential biological activities. This molecule combines a cyclopropane ring with a 5-fluoro-2-methoxyphenyl substituent, making it a valuable scaffold for drug discovery and development. Its stereochemistry, particularly the (1R,2S) configuration, plays a critical role in its interactions with biological targets, a topic frequently explored in modern medicinal chemistry.

In recent years, the demand for chiral building blocks like rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine has surged, driven by the growing focus on enantioselective synthesis and precision medicine. Researchers and pharmaceutical companies are increasingly searching for compounds with high stereochemical purity to improve drug efficacy and reduce side effects. This compound's fluorine and methoxy functional groups further enhance its relevance, as these motifs are commonly found in FDA-approved drugs targeting neurological and metabolic disorders.

The synthesis of rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine often involves multi-step organic reactions, including cyclopropanation and asymmetric reduction. These processes are frequently discussed in academic forums and industry publications, reflecting the compound's technical complexity. Additionally, its CAS No. 765248-59-7 serves as a unique identifier in chemical databases, aiding researchers in sourcing and regulatory compliance. The compound's stability under various conditions also makes it a candidate for further structure-activity relationship (SAR) studies.

From an application perspective, rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine is often investigated for its potential as a pharmacophore in central nervous system (CNS) therapeutics. The 5-fluoro substitution is particularly noteworthy, as fluorinated compounds are known to improve blood-brain barrier penetration—a hot topic in neuropharmacology. Online searches for "fluorinated CNS drugs" or "chiral amine synthesis" often lead to discussions involving this compound, highlighting its interdisciplinary importance.

Another area of interest is the compound's role in catalysis and ligand design. Its rigid cyclopropane backbone and aromatic system make it a promising candidate for designing asymmetric catalysts, a field gaining traction in green chemistry. Environmental concerns and the push for sustainable practices have increased searches for "eco-friendly chiral catalysts", further elevating the relevance of such molecules. The methoxy group in this compound also offers opportunities for hydrogen bonding and π-stacking interactions, which are crucial in molecular recognition processes.

In summary, rac-(1R,2S)-2-(5-fluoro-2-methoxyphenyl)cyclopropan-1-amine (CAS No. 765248-59-7) represents a versatile and scientifically significant compound with broad applications in drug discovery, catalysis, and materials science. Its structural complexity and functional groups align with current trends in precision medicine and sustainable chemistry, making it a subject of ongoing research and commercial interest. As the scientific community continues to explore its potential, this compound is likely to remain a key player in advancing both academic and industrial innovations.

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